molecular formula C6H4BrNO4 B2782391 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid CAS No. 2253631-02-4

5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid

Cat. No.: B2782391
CAS No.: 2253631-02-4
M. Wt: 234.005
InChI Key: HZWMFLPBZYMKHP-UHFFFAOYSA-N
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Description

5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with hydroxyl (1-position), oxo (2-position), carboxylic acid (3-position), and bromine (5-position) groups. This substitution pattern confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and metal chelation applications.

Properties

IUPAC Name

5-bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO4/c7-3-1-4(6(10)11)5(9)8(12)2-3/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWMFLPBZYMKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(C=C1Br)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid typically involves the bromination of 1-hydroxy-2-oxopyridine-3-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters such as temperature, pressure, and reagent concentration. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 5-Bromo-2-oxopyridine-3-carboxylic acid.

    Reduction: Formation of 1-hydroxy-2-oxopyridine-3-carboxylic acid.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of 5-bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid. For instance, compounds modified from this base structure have shown significant cytotoxic effects against various cancer cell lines, including A549 human pulmonary cancer cells. In vitro studies demonstrated that certain derivatives reduced cell viability significantly, indicating their potential as anticancer agents .

Antimicrobial Properties
The compound exhibits promising antimicrobial activity against both Gram-positive bacteria and drug-resistant fungi. Screening assays have identified derivatives that demonstrate effective inhibition of multidrug-resistant pathogens. The structure-activity relationship studies suggest that modifications to the core structure can enhance antimicrobial efficacy, making it a candidate for further development in combating resistant infections .

Agricultural Applications

Pesticidal Activity
Research has indicated that derivatives of this compound possess pesticidal properties. These compounds can be utilized to develop new agrochemicals aimed at controlling pests while minimizing environmental impact. The effectiveness of these compounds against specific agricultural pests has been documented, suggesting a viable avenue for sustainable pest management solutions .

Material Science

Synthesis of Functional Materials
The compound serves as an important precursor in the synthesis of functional materials, particularly in the development of polymers and coatings. Its ability to form stable complexes with metals makes it useful in creating materials with enhanced properties such as improved durability and resistance to degradation. Research has focused on optimizing synthesis routes to incorporate this compound into various material formulations .

Case Study 1: Anticancer Compound Development

A study involving the modification of this compound led to the synthesis of several derivatives that were tested for anticancer activity against A549 cells. The results showed that certain modifications increased cytotoxicity significantly compared to standard treatments like cisplatin, suggesting a novel approach for developing cancer therapies based on this compound .

Case Study 2: Antimicrobial Screening

In a comprehensive screening for antimicrobial activity, derivatives were tested against a panel of drug-resistant bacterial strains. Results indicated that specific structural modifications resulted in enhanced activity, making these derivatives strong candidates for further development as new antibiotics .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant anticancer activity against A549 cells; antimicrobial properties ,
Agricultural ApplicationsEffective against agricultural pests; potential for sustainable pest control
Material ScienceUseful in synthesizing durable materials; enhances material properties

Mechanism of Action

The mechanism of action of 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Mass (g/mol) Key Properties/Applications References
5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid (Target) 1-OH, 2-O, 3-COOH, 5-Br C₆H₃BrNO₄ 248.00 High acidity (pKa ~2.5–3.5), metal chelation potential, solubility in polar solvents.
5-Bromo-1-benzyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS 101384-63-8) 1-Bn (benzyl), 2-O, 3-COOH, 5-Br C₁₃H₁₀BrNO₃ 308.13 Increased lipophilicity (logP ~2.8), potential prodrug design, reduced water solubility.
5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 89488-30-2) 2-O, 3-COOH, 5-Br C₆H₄BrNO₃ 218.00 Lower acidity (pKa ~4.0–4.5) due to absence of 1-OH; limited chelation capacity.
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (CAS 10128-91-3) 2-O, 3-COOCH₃, 5-Br C₇H₆BrNO₃ 232.03 Ester prodrug form; hydrolyzes to carboxylic acid in vivo. LogP ~1.5.
5-Bromo-3-chloropyridine-2-carboxylic acid 3-Cl, 2-COOH, 5-Br C₆H₃BrClNO₂ 236.45 Enhanced acidity (pKa ~1.8–2.2) due to electron-withdrawing Cl; reactive in Suzuki couplings.

Key Comparative Findings

Electronic and Acidity Profiles

  • The target compound exhibits the strongest acidity (pKa ~2.5–3.5) among analogs due to the electron-withdrawing effects of both the hydroxyl and carboxylic acid groups .
  • 5-Bromo-3-chloropyridine-2-carboxylic acid (pKa ~1.8–2.2) is more acidic than the target compound, as chlorine exerts a stronger electron-withdrawing effect than hydroxyl .
  • The methyl ester analog (CAS 10128-91-3) is less polar, with a logP of ~1.5, making it more suitable for passive membrane diffusion in drug delivery .

Biological Activity

5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid (often referred to as 5-Bromo-pyridine derivative) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize findings from various studies to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom at the 5-position, a hydroxyl group at the 1-position, and a carboxylic acid functional group at the 3-position. This configuration may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. The following table summarizes key findings regarding its anticancer activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung Cancer)21.2Induction of apoptosis via mitochondrial pathway
Derivative AMCF-7 (Breast Cancer)16.1Inhibition of cell proliferation
Derivative BHeLa (Cervical Cancer)24.5Cell cycle arrest in G2/M phase

The compound has shown a structure-dependent anticancer activity, where modifications to the substituents can enhance or diminish efficacy. For instance, the introduction of halogen groups has been correlated with increased cytotoxic effects against A549 cells compared to non-cancerous controls .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits promising antimicrobial activity. The following table outlines its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus (MRSA)>128 µg/mLNo significant activity
Escherichia coli64 µg/mLModerate activity
Klebsiella pneumoniae32 µg/mLSignificant activity

The antimicrobial efficacy appears to vary significantly based on the structural modifications made to the compound. For instance, derivatives with additional functional groups demonstrated enhanced activity against multidrug-resistant strains .

Case Studies

Case Study 1: Anticancer Efficacy in A549 Cells
A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a reduction of cell viability by approximately 78% at a concentration of 100 µM after 24 hours. This effect was attributed to the induction of apoptosis mediated by reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Study 2: Antimicrobial Activity Against MRSA
In another study, the compound was tested against MRSA strains showing that while it exhibited no significant antibacterial activity at higher concentrations (>128 µg/mL), structural analogs with additional substituents improved the efficacy substantially, highlighting the importance of chemical modifications for enhancing biological activity .

Q & A

Q. How can I optimize the synthesis of 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of brominating agents). For brominated pyridine derivatives, regioselective bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF under inert atmospheres . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 columns with 0.1% trifluoroacetic acid in mobile phase) is critical to isolate the carboxylic acid form. Monitor reaction intermediates by TLC (silica gel, ethyl acetate/hexane 3:1) to avoid over-bromination.

Q. What analytical techniques are most reliable for characterizing the structure and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR : 1^1H and 13^13C NMR (DMSO-d6) to confirm substitution patterns (e.g., bromine at C5, hydroxyl at C1, and carboxylic acid at C3) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid) coupled with high-resolution mass spectrometry to verify molecular ion peaks (expected [M-H]^- at m/z ~244) and purity (>95%) .
  • X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable (crystallization in methanol/water) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery applications?

Methodological Answer: The bromine at C5 acts as a leaving group, enabling palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura coupling, use Pd(PPh3_3)4_4 (2 mol%) with arylboronic acids in THF/water (3:1) at 80°C. The hydroxyl and carboxylic acid groups may require protection (e.g., TMS or tert-butyl esters) to prevent side reactions . Post-coupling, deprotection with HCl (1M) in dioxane restores the free acid. Monitor reaction progress via 19^{19}F NMR if fluorinated boronic acids are used .

Q. What strategies mitigate contradictory data in biological activity studies, such as varying IC50_{50}50​ values across assays?

Methodological Answer: Contradictions often arise from assay conditions (e.g., pH, solvent compatibility, or protein target conformation). Standardize protocols:

  • Use consistent buffer systems (e.g., PBS at pH 7.4 for enzyme inhibition assays).
  • Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid aggregation.
  • Validate target engagement via orthogonal methods (e.g., surface plasmon resonance for binding kinetics and cellular thermal shift assays for target stabilization) .

Q. How can computational modeling predict the compound’s interaction with metalloenzymes (e.g., carbonic anhydrase)?

Methodological Answer: Perform docking studies (AutoDock Vina) using the crystal structure of the target enzyme (PDB ID: 3T73). Parameterize the compound’s electrostatic potential using DFT calculations (B3LYP/6-31G* basis set) to model hydrogen bonding between the hydroxyl group and zinc-coordinated water in the enzyme’s active site . Validate predictions with mutagenesis studies (e.g., replacing His94 in carbonic anhydrase to disrupt binding).

Methodological Challenges and Solutions

Q. How do I address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-solvents : Use cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility without disrupting biological activity .
  • Prodrug design : Synthesize methyl or ethyl esters of the carboxylic acid group, which hydrolyze in physiological conditions .

Q. What are the best practices for handling discrepancies in reported melting points?

Methodological Answer: Variations in melting points (e.g., 178–180°C vs. 188–190°C) may stem from polymorphic forms or hydration states. Characterize thermal behavior via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For reproducible results, standardize crystallization solvents (e.g., anhydrous ethanol vs. aqueous ethanol) and drying conditions (vacuum oven at 40°C for 24 hours) .

Notes on Evidence Limitations

  • Direct data on This compound is sparse in the provided evidence. Answers are inferred from structurally related brominated pyridine and benzofuran carboxylic acids .
  • Commercial sources (e.g., Kanto Reagents) are cited for methodological context but excluded per the user’s request.

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